3-Cyclohexen-1-ol

概要

説明

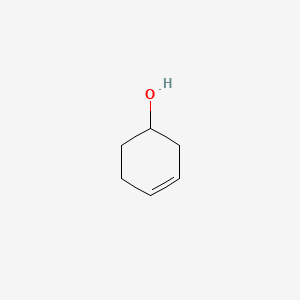

3-Cyclohexen-1-ol: is an organic compound with the molecular formula C₆H₁₀O . It is a cyclic alcohol with a hydroxyl group attached to the third carbon of a cyclohexene ring. This compound is known for its unique structure, which combines the properties of both alkenes and alcohols, making it a versatile intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions:

Hydrolysis of 3-Chlorocyclohexene: One common method involves the hydrolysis of 3-chlorocyclohexene, followed by oxidation to yield 3-Cyclohexen-1-ol.

Reduction of Cyclohexenone: Another method is the reduction of cyclohexenone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of phenol to cyclohexanol, followed by dehydrogenation to cyclohexanone, and subsequent reduction to this compound .

化学反応の分析

Types of Reactions:

Oxidation: 3-Cyclohexen-1-ol can be oxidized to cyclohexenone using oxidizing agents like chromic acid.

Reduction: It can be reduced to cyclohexanol using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Cyclohexenone.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexenes depending on the reagent used.

科学的研究の応用

Chemistry: 3-Cyclohexen-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances .

Biology: It is studied for its potential biological activities, including antimicrobial and antinociceptive properties .

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and inflammation .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical products .

作用機序

The mechanism of action of 3-Cyclohexen-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in certain cell lines, indicating its potential anti-inflammatory properties . The compound may interact with receptors such as TRPV1, glutamate, and opioid receptors, contributing to its antinociceptive effects .

類似化合物との比較

Cyclohexanol: A saturated alcohol with similar chemical properties but lacks the double bond present in 3-Cyclohexen-1-ol.

Cyclohexenone: An enone that shares the cyclohexene ring structure but has a ketone group instead of a hydroxyl group.

Cyclohexane: A saturated hydrocarbon that serves as a parent compound for many derivatives, including this compound.

Uniqueness: this compound is unique due to its combination of an alkene and an alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

生物活性

3-Cyclohexen-1-ol, a cyclic allylic alcohol, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and applications in medicine and industry.

This compound is characterized by a cyclohexene ring with a hydroxyl group attached. Its molecular formula is and it has a molecular weight of approximately 98.15 g/mol. The compound can undergo various chemical reactions, including oxidation to cyclohexenone and reduction to cyclohexanol, which are relevant in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study involving essential oils containing this compound demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting its potential as a natural preservative or therapeutic agent in combating infections .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Candida albicans | 1.0 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit nitric oxide production in certain cell lines, which is a critical mediator in inflammatory responses. This suggests that this compound may have therapeutic potential in managing conditions characterized by inflammation .

Case Study: Inhibition of Nitric Oxide Production

In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in nitric oxide levels in macrophage cultures, indicating its role as an anti-inflammatory agent. The IC50 value was determined to be around 50 µM, showcasing its potency.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Nitric Oxide Synthase Inhibition : By inhibiting the enzyme responsible for nitric oxide production, the compound reduces inflammatory responses.

- Free Radical Scavenging : Studies have shown that it possesses antioxidant properties, effectively scavenging free radicals and reducing oxidative stress .

Pharmaceuticals

Given its biological activities, this compound is being explored as a potential ingredient in pharmaceuticals aimed at treating infections and inflammatory diseases. Its incorporation into formulations could enhance therapeutic efficacy while reducing side effects associated with conventional drugs.

Industrial Uses

In addition to its medicinal applications, this compound is utilized in the production of fragrances and as an intermediate in organic synthesis. Its unique chemical structure makes it valuable for creating complex organic molecules in the chemical industry .

特性

IUPAC Name |

cyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZZOPIABWYXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339513, DTXSID90870779 | |

| Record name | 3-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-66-2 | |

| Record name | 3-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Cyclohexen-1-ol?

A1: The molecular formula of this compound is C6H10O, and its molecular weight is 98.14 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts do not contain specific spectroscopic data, electron impact mass spectrometry has been utilized to study the fragmentation patterns of this compound, particularly regarding the retro Diels-Alder reaction. []

Q3: Where is this compound naturally found?

A3: this compound has been identified as a constituent of the essential oils from various plants, including Cinnamomum camphora [, ], Chrysanthemum spp. [], Juniperus sabina L. [], Myristica fragrans [], Artemisia vulgaris L. [], Ligularia sagitta [], Corydalis adunca [], Dracocephalum heterophyllum [], Zanthoxylum bungeanum [], Zanthoxylum armatum [], Camellia sinensis [], Lippia kituiensis [], Notopterygium [], Pinus armandii [], Dryobalanops aromatica [], and Citrus hystrix [].

Q4: What are the potential applications of this compound?

A4: this compound, as a component of essential oils, shows potential in various areas. For instance, Muscodor kashayum, a fungus that produces this compound among its volatile compounds, exhibits antimicrobial activity against a range of fungi, yeasts, and bacteria. [, ] This suggests potential applications in mycofumigation, particularly for postharvest storage of fruits and vegetables. [] Further research is needed to explore its specific applications in various fields.

Q5: What is the significance of the retro Diels-Alder reaction in the context of this compound?

A5: The retro Diels-Alder reaction is a key fragmentation pathway observed in the electron impact mass spectrometry of this compound. Studies using deuterium-labeled analogs have shown that double bond migration plays a minor role in this reaction, unlike in the related compound 2-Cyclohexen-1-ol. []

Q6: Can this compound be used as a precursor in organic synthesis?

A6: Yes, derivatives of this compound, such as 1-acetyl-4-methyl-3-cyclohexen-1-ol, are valuable precursors in the synthesis of cyclic monoterpenes, which are important fragrance and flavor compounds. []

Q7: Are there any notable reactions involving this compound?

A7: A unique cyclopropanation reaction using the triisopropylbenzene sulfonate ester of 2-methoxy-5,5-dimethyl-2-vinyl-3-cyclohexen-1-ol with lithium triethylborohydride yields 8-methoxy-6,6-dimethylspiro[2.5]oct-4-ene. This reaction surprisingly proceeds with retention of configuration at the newly formed quaternary center. [] Additionally, iron-catalyzed ring-opening reactions of oxabicyclic alkenes with Grignard reagents can utilize this compound derivatives to produce highly substituted 3-cyclohexen-1-ols or 3-cyclohepten-1-ols with high regio- and stereoselectivity. []

Q8: Does this compound have any reported biological activity?

A8: While specific biological activities of this compound are not extensively discussed in the provided abstracts, its presence in essential oils with known medicinal uses suggests potential bioactivity. For instance, Boswellia sacra oleo gum resin, containing this compound, has been traditionally used to treat liver problems. []

Q9: What analytical techniques are commonly employed for the analysis of this compound?

A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique used to separate, identify, and quantify this compound in complex mixtures like essential oils. [2, 4, 6-8, 11, 14-16, 18, 20, 22, 24-29] Different extraction methods, such as steam distillation [, , , , ], hydrodistillation [, , , , , , ], supercritical fluid extraction [], and simultaneous distillation extraction [] are employed depending on the sample matrix and the target compound's concentration.

Q10: Are there other analytical methods beyond GC-MS used to study this compound?

A10: While GC-MS is predominantly used, other techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are also employed to analyze volatile compounds including this compound in complex matrices. [, ] Heuristic Evolving Latent Projection (HELP), a chemometric method, has been utilized in conjunction with GC-MS to analyze volatile components, including this compound, in Radix Angelica Dahuricate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。